4-Formyl-2-methoxyphenyl 4-fluorobenzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry
Benzoate esters are a significant class of organic compounds characterized by a carboxyl group in which the hydroxyl group is replaced by an alkoxy group, derived from benzoic acid and an alcohol. organic-chemistry.org The synthesis of these esters can be achieved through various methods, including the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst, or by the acylation of alcohols with reagents like benzoyl chloride. organic-chemistry.org
The chemical reactivity of benzoate esters is centered around the ester functional group. They can undergo hydrolysis to revert to the parent carboxylic acid and alcohol, a reaction that can be catalyzed by either acid or base. libretexts.orgnih.gov Benzoate esters can also be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org Furthermore, the reaction of benzoate esters with organometallic compounds, such as Grignard reagents, leads to the formation of tertiary alcohols. libretexts.org The stability and reactivity of the ester bond can be influenced by the electronic nature of the substituents on both the benzoate and the phenyl rings. nih.gov
Significance of Formyl, Methoxy (B1213986), and Fluoro Substituents in Aromatic Systems
The chemical properties and reactivity of 4-Formyl-2-methoxyphenyl (B587787) 4-fluorobenzoate (B1226621) are profoundly influenced by its substituent groups: the formyl (-CHO), methoxy (-OCH3), and fluoro (-F) groups.
Formyl Group: The formyl group is a strongly deactivating, electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance effect that pulls electron density from the aromatic ring. wikipedia.org This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution. wikipedia.org Aldehydes are also versatile functional groups that can participate in a wide range of chemical transformations, making them valuable intermediates in organic synthesis. nih.gov
Methoxy Group: The methoxy group is generally considered an activating, electron-donating group. wikipedia.org While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, its lone pairs can donate electron density to the aromatic ring through a strong resonance effect. stackexchange.comlibretexts.org This resonance donation typically outweighs the inductive withdrawal, increasing the electron density of the ring, particularly at the ortho and para positions. wikipedia.orglibretexts.org
Fluoro Group: The fluorine atom presents a more complex electronic effect. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I). csbsju.edu However, like the methoxy group, it also has lone pairs of electrons that can be donated to the aromatic ring via a resonance or mesomeric effect (+M). wikipedia.org For fluorine, these two effects are opposing and of similar magnitude, leading to a nuanced influence on the aromatic system's reactivity. csbsju.eduwikipedia.org The presence of fluorine in aromatic compounds can also enhance properties like thermal stability and metabolic resistance. nih.govacs.org
Overview of Research Trajectories for Related Chemical Architectures
Research into chemical architectures related to 4-Formyl-2-methoxyphenyl 4-fluorobenzoate is multifaceted, with significant efforts in medicinal chemistry and materials science.
Substituted Benzaldehydes: Derivatives of benzaldehyde (B42025) are crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. nih.govacs.org Research has focused on developing efficient formylation reactions to introduce the aldehyde group onto electron-rich aromatic rings. wikipedia.orgnih.gov Studies on substituted benzaldehydes often explore their biological activities, including potential anticancer and antimicrobial properties. nih.govnih.gov For instance, vanillin (B372448), which is a precursor to the title compound, has been investigated for various biological activities, including antioxidant and anti-inflammatory effects. fip.org
Fluorinated Benzoic Acids and their Esters: The incorporation of fluorine into organic molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. acs.org Consequently, fluorinated benzoic acids and their esters are important building blocks in medicinal chemistry. google.comresearchgate.net Research in this area includes the development of novel synthetic methods for their preparation and the evaluation of their biological properties. google.comresearchgate.net A study on a similar compound, 4-formyl-2-methoxyphenyl 4-chlorobenzoate, synthesized using microwave irradiation from vanillin and 4-chlorobenzoyl chloride, has shown potential anti-inflammatory activity through in silico docking studies with the COX-2 enzyme. fip.org This suggests a promising research direction for the fluoro analogue as well.
The convergence of these research streams highlights the potential of this compound as a scaffold for the development of new bioactive molecules and functional materials.
Esterification Protocols for the Synthesis of this compound
Esterification is a fundamental reaction in organic synthesis for creating esters from carboxylic acids and alcohols. In the context of synthesizing this compound, the reaction involves vanillin acting as the phenolic (alcohol) component and a derivative of 4-fluorobenzoic acid as the acyl donor.
Conventional synthesis of aryl esters like this compound typically involves the reaction of a phenol with an acyl halide or a carboxylic anhydride. The most direct route for this specific compound is the Schotten-Baumann reaction, where vanillin (4-hydroxy-3-methoxybenzaldehyde) is treated with 4-fluorobenzoyl chloride in the presence of a base, such as pyridine or aqueous sodium hydroxide (B78521).
The base plays a crucial role in deprotonating the phenolic hydroxyl group of vanillin, converting it into a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride, leading to the formation of the ester and a chloride salt. The reaction is generally carried out in a suitable organic solvent at room temperature or with gentle heating.
Another conventional method is the Fischer-Speier esterification, which involves reacting vanillin directly with 4-fluorobenzoic acid in the presence of a strong acid catalyst. However, this method is generally less efficient for phenols and often requires harsh conditions and long reaction times. The reaction of vanillin with acid anhydrides, such as 4-fluorobenzoic anhydride, is also a viable, though less common, conventional route. libretexts.orgutdallas.edu
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jchps.comnih.gov This technique has been successfully applied to the synthesis of vanillin derivatives. fip.org For the synthesis of this compound, a mixture of vanillin, 4-fluorobenzoyl chloride, and a suitable base in a solvent can be subjected to microwave irradiation.
The use of microwave irradiation can significantly enhance the rate of the esterification reaction. mdpi.com In a study on the synthesis of the analogous compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, microwave irradiation was shown to be highly effective. fip.org The reaction was carried out at various power levels, demonstrating that lower power could produce a higher yield, suggesting that optimal power settings are crucial to prevent decomposition while providing sufficient energy for the reaction. fip.org This approach offers a greener and more efficient alternative to conventional heating. jchps.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours | Minutes mdpi.com |
| Energy Consumption | High | Low |
| Reaction Yield | Moderate to High | Often Higher jchps.comfip.org |
| By-products | Can be significant | Often minimized jchps.com |
| Temperature Control | Bulk heating, less precise | Direct molecular heating, precise |
Catalysts are frequently employed to enhance the rate and efficiency of esterification reactions. These can be broadly categorized into acid, base, and other catalytic systems.
Acid Catalysis : In reactions involving a carboxylic acid and an alcohol (Fischer esterification), strong acids like sulfuric acid or p-toluenesulfonic acid are used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. rug.nl However, for the more common synthesis from an acyl chloride, acid catalysis is not necessary.
Base Catalysis : In the Schotten-Baumann reaction, a stoichiometric amount of base (like pyridine or NaOH) is used. However, nucleophilic catalysts can also be employed. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for esterification reactions, particularly when using carboxylic anhydrides. rug.nl It reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol (vanillin).
Lewis Acid Catalysis : Lewis acids such as bismuth(III) compounds (e.g., Bi(OTf)₃) can also catalyze esterification reactions. rug.nl They function by coordinating to the carbonyl oxygen of the acyl donor, thereby activating it towards nucleophilic attack. While effective, some Lewis acids may also promote side reactions like ether formation. rug.nl
Precursor Chemistry and Functional Group Interconversions
The synthesis of this compound relies on the specific chemistry of its precursors, primarily vanillin and a 4-fluorobenzoyl derivative.
Vanillin : Vanillin is a highly versatile biosourced building block derived from lignin. researchgate.net Its chemical structure features three key functional groups: a phenolic hydroxyl (-OH), an aldehyde (-CHO), and a methoxy (-OCH₃) group, all attached to an aromatic ring. researchgate.net For the synthesis of the target ester, the phenolic hydroxyl group is the reactive site. Its acidity allows for deprotonation to form a nucleophilic phenoxide, which is essential for the esterification reaction. The aldehyde and methoxy groups are generally unreactive under standard esterification conditions, allowing for selective modification at the hydroxyl position. libretexts.orgutdallas.edu
4-Fluorobenzoyl Derivatives : The acylating agent is typically 4-fluorobenzoyl chloride or 4-fluorobenzoic acid. 4-fluorobenzoyl chloride is highly reactive due to the electron-withdrawing nature of both the chlorine atom and the carbonyl group, making the carbonyl carbon highly electrophilic.
The core transformation in the synthesis is a functional group interconversion , where the phenolic hydroxyl group of vanillin is converted into an ester group. ub.edu This specific interconversion is a nucleophilic acyl substitution reaction that changes the properties of the vanillin molecule, for instance by increasing its lipophilicity. fip.org
Reaction Mechanism Elucidation for this compound Formation
The formation of the ester bond in this compound proceeds through a well-established mechanism known as nucleophilic acyl substitution. libretexts.org
Nucleophilic acyl substitution is a two-step mechanism common to carboxylic acid derivatives. libretexts.orgmasterorganicchemistry.com It involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group.
Step 1: Nucleophilic Addition The reaction initiates with the attack of the nucleophile on the electrophilic carbonyl carbon of the acylating agent (e.g., 4-fluorobenzoyl chloride). libretexts.org In a base-catalyzed reaction, the vanillin hydroxyl group is first deprotonated to form a more potent vanillinate nucleophile. This nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. youtube.com In this intermediate, the carbon atom is sp³ hybridized, and the oxygen atom of the former carbonyl group carries a negative charge. youtube.com
An in-depth analysis of the chemical compound this compound reveals specific methodologies for its synthesis, considerations for its stereochemistry, strategies for optimizing reaction yields, and various purification techniques. This article elucidates the scientific principles and research findings pertinent to these aspects of its production.
Structure
3D Structure
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-19-14-8-10(9-17)2-7-13(14)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZDAPSMYHGRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Techniques Applied to 4 Formyl 2 Methoxyphenyl 4 Fluorobenzoate
Mass Spectrometry Approaches for Molecular Formula Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry and gas chromatography-mass spectrometry are powerful methods to confirm the molecular formula of 4-Formyl-2-methoxyphenyl (B587787) 4-fluorobenzoate (B1226621).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy and precision, typically to within 5 parts per million (ppm). This allows for the unambiguous determination of a unique molecular formula from the measured exact mass.
For 4-Formyl-2-methoxyphenyl 4-fluorobenzoate, the molecular formula is C₁₅H₁₁FO₄. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization - ESI) and measuring the m/z of the resulting molecular ion, [M]⁺ or [M+H]⁺. The experimentally measured mass would then be compared to the theoretical (calculated) exact mass. A close match between the experimental and theoretical mass confirms the molecular formula.
| Attribute | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁FO₄ |
| Calculated Monoisotopic Mass | 274.0641 Da |
| Nominal Mass | 274 g/mol |
| Expected Ion (ESI+) | [C₁₅H₁₁FO₄+H]⁺ |
| Expected m/z for [M+H]⁺ | 275.0719 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to separate volatile compounds and to identify them based on their mass spectra. As an aromatic ester of moderate molecular weight, this compound is expected to be sufficiently volatile for GC-MS analysis.
In a typical GC-MS experiment, the compound would be injected into the GC, where it would travel through a capillary column and separate from any impurities. The time it takes for the compound to pass through the column is known as its retention time, a characteristic property under specific chromatographic conditions.
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can be used for structural elucidation. While specific experimental data for this compound is not publicly available, a predicted fragmentation pattern would likely involve cleavage of the ester bond, which is a common fragmentation pathway for such molecules. libretexts.org
Key expected fragments would include:
4-fluorobenzoyl cation (m/z 123)
4-formyl-2-methoxyphenoxy radical or its corresponding cation (m/z 151)
Loss of CO from the aldehyde group. miamioh.edu
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, provide valuable information about the electronic structure of a molecule and the transitions between electronic energy levels.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The structure of this compound contains multiple chromophores—groups that absorb light—including two substituted benzene (B151609) rings and two carbonyl groups (one ester, one aldehyde).
The expected electronic transitions would be:
π → π* transitions: Associated with the aromatic rings and carbonyl groups, these are typically high-intensity absorptions. Substituted benzenes generally show characteristic absorption bands in the 220-280 nm region. nist.gov
n → π* transitions: Associated with the lone pair of electrons on the oxygen atoms of the carbonyl groups. These transitions are lower in energy and intensity and typically appear at longer wavelengths (>280 nm) compared to the π → π* transitions. researchgate.net
Without experimental data, the exact absorption maxima (λmax) cannot be specified, but analysis of the component chromophores suggests significant absorption in the UV region of the spectrum.
Fluorescence Spectroscopy Studies
Fluorescence is an emission process in which a molecule, after absorbing light to reach an excited electronic state, returns to the ground state by emitting a photon. Many aromatic compounds with conjugated π-systems are known to be fluorescent. mdpi.com A fluorescence spectroscopy study of this compound would determine if the compound exhibits this property.
Such a study would involve measuring both an excitation spectrum and an emission spectrum. The excitation spectrum would identify the wavelengths of light that are most effective at producing fluorescence, which typically corresponds to the absorption spectrum. The emission spectrum would show the distribution of wavelengths of the emitted light. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift.
Key parameters obtained from fluorescence studies include the excitation and emission maxima and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. While many aromatic esters are fluorescent, it is not known from published literature whether this compound possesses this property. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on the molecular structure, including bond lengths, bond angles, and torsional angles.
For this compound, an X-ray crystallographic analysis would first require the growth of a suitable single crystal. The crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. This analysis would yield a detailed model of the atomic positions within the crystal lattice.
Beyond the intramolecular details, this technique would also reveal intermolecular interactions that govern the crystal packing, such as hydrogen bonds (e.g., C-H···O), halogen bonds, or π-π stacking interactions between the aromatic rings. A search of public crystallographic databases indicates that the crystal structure of this compound has not been reported to date. Studies on related vanillin (B372448) derivatives have shown that such molecules often form extensive networks of intermolecular interactions in the solid state. rsc.orgresearchgate.net
Single Crystal X-ray Diffraction Analysis
For this compound, this analysis would reveal the spatial relationship between the 4-fluorobenzoyl group and the 4-formyl-2-methoxyphenyl moiety, including the dihedral angles between the aromatic rings. Such information is crucial for understanding intermolecular interactions in the solid state, which can influence properties like melting point, solubility, and polymorphism.
At present, no studies detailing the successful crystallization and subsequent X-ray diffraction analysis of this specific compound have been identified.
Crystallographic Data Analysis and Molecular Conformation
Following a successful single crystal X-ray diffraction experiment, the collected data is processed to yield a set of crystallographic parameters. These parameters are typically presented in standardized tables.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Example) |
| Chemical formula | C₁₅H₁₁FO₄ |
| Formula weight | 274.24 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z (molecules per unit cell) | 4 |
| Calculated density (g/cm³) | Data not available |
| R-factor (%) | Data not available |
This table is provided as an illustrative example of the type of data that would be obtained from a crystallographic analysis. The values are hypothetical due to the absence of experimental data for the specified compound.
Without experimental data, a definitive description of the molecular conformation and the associated crystallographic parameters for this compound cannot be provided. Further research, including the synthesis of high-purity single crystals and their analysis by X-ray diffraction, is required to elucidate these structural details.
Computational Chemistry and Theoretical Investigations of 4 Formyl 2 Methoxyphenyl 4 Fluorobenzoate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally efficient yet accurate framework for predicting a wide range of molecular properties. For 4-Formyl-2-methoxyphenyl (B587787) 4-fluorobenzoate (B1226621), DFT studies are instrumental in elucidating its fundamental chemical and physical characteristics.
The first step in most quantum chemical investigations is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like 4-Formyl-2-methoxyphenyl 4-fluorobenzoate, which has several rotatable single bonds, conformational analysis is performed to identify the global minimum energy conformer among various possible spatial arrangements.
Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The results of such an analysis would yield the optimized bond lengths, bond angles, and dihedral angles that define the molecule's most stable shape. These parameters are crucial as they form the basis for all subsequent property calculations. For instance, the planarity between the phenyl rings and the ester group, as well as the orientation of the methoxy (B1213986) and formyl groups, are key determinants of the molecule's electronic properties and intermolecular interactions.
Illustrative Data: Optimized Geometrical Parameters This table presents a representative example of the type of data obtained from a DFT geometry optimization. Actual values would be specific to the computational level of theory used.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.35 Å |
| Bond Length | C-F | ~1.36 Å |
| Bond Angle | O=C-O (ester) | ~124° |
| Dihedral Angle | Phenyl-C-O-Phenyl | ~75° |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity.
The energy difference between the HOMO and LUMO is the HOMO-LUMO band gap (ΔE). A small band gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. researchgate.net This energy gap is a critical parameter for predicting the stability and electronic transport properties of the molecule. researchgate.net DFT calculations provide the energies of these orbitals (EHOMO and ELUMO), allowing for the direct calculation of the band gap and other quantum chemical descriptors like electronegativity, chemical potential, and global hardness. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO would likely be distributed over the electron-withdrawing formyl and fluorobenzoyl moieties.
Illustrative Data: Frontier Orbital Energies and Related Properties This table shows representative values for electronic properties derived from DFT calculations.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.8 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.7 eV |
| HOMO-LUMO Band Gap | ΔE | 5.1 eV |
| Ionization Potential (I) | -EHOMO | 6.8 eV |
| Electron Affinity (A) | -ELUMO | 1.7 eV |
Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the wavefunction in terms of localized chemical bonds and lone pairs. wisc.edu It provides a quantitative picture of intramolecular charge transfer and delocalization (hyperconjugative) interactions. nih.gov This is achieved by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs.
Illustrative Data: NBO Analysis of Key Intramolecular Interactions This table provides examples of donor-acceptor interactions and their stabilization energies (E(2)) as determined by NBO analysis.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O) on Methoxy | π(C-C) in Phenyl Ring | ~25.5 |
| LP(O) on Ester | π(C=O) in Ester | ~30.1 |
| π(C-C) in Phenyl Ring | π(C=O) in Formyl Group | ~18.7 |
| π(C-C) in Fluorophenyl Ring | π(C-C) in Fluorophenyl Ring | ~20.4 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. wolfram.com It is mapped onto the electron density surface and color-coded to indicate different potential values. MEP is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are targets for electrophiles. researchgate.net In this compound, these areas would be concentrated around the oxygen atoms of the formyl, methoxy, and carbonyl groups, as well as the electronegative fluorine atom. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack; these are usually found around the hydrogen atoms. nih.gov The MEP map provides a clear, qualitative picture of the molecule's reactivity patterns.
DFT methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are invaluable for assigning peaks in experimental spectra.
IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies and intensities of a molecule. nih.gov These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net This analysis helps identify the nature of the electronic transitions, such as π→π* or n→π*.
Illustrative Data: Predicted vs. Experimental Spectroscopic Data This table demonstrates how theoretical spectroscopic data is typically compared with experimental results.
| Spectroscopy | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹H NMR | -CHO Proton (ppm) | 9.8 | 9.9 |
| ¹³C NMR | C=O Carbon (ppm) | 164.5 | 165.2 |
| IR | C=O Stretch (cm⁻¹) | 1735 | 1730 |
| UV-Vis | λmax (nm) | 288 | 290 |
Molecular Dynamics (MD) Simulations
While DFT provides a static, time-independent picture of the molecule at 0 K, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule's conformation and interactions evolve.
For this compound, MD simulations can be used to explore its conformational landscape in a solvent, providing insights into its flexibility and the stability of different conformers under realistic conditions. Key analyses from an MD trajectory include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. These simulations are particularly important for understanding how the molecule might interact with a biological receptor or other molecules in a condensed phase. nih.gov
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors are fundamental in understanding the electronic structure and reactivity of a molecule. These are typically calculated using methods like Density Functional Theory (DFT). For a molecule like this compound, these descriptors would provide insight into its stability, reactivity, and potential interaction mechanisms.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Other important global reactivity indices derived from these energies include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Based on Analogous Compounds)
| Descriptor | Symbol | Predicted Value Range | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.0 to -7.0 eV | Electron-donating ability |
| LUMO Energy | ELUMO | -1.5 to -2.5 eV | Electron-accepting ability |
| Energy Gap | ΔE | 4.0 to 5.0 eV | Chemical reactivity, stability |
| Electronegativity | χ | 3.75 to 4.75 eV | Electron-attracting tendency |
| Chemical Hardness | η | 2.0 to 2.5 eV | Resistance to charge transfer |
Note: These values are illustrative and derived from general trends observed in similar aromatic esters and vanillin (B372448) derivatives. Actual experimental or calculated values may differ.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-π-acceptor (D-π-A) structures often exhibit significant NLO responses. This compound possesses features that suggest potential NLO activity: the methoxy group (-OCH₃) and the ester oxygen can act as electron donors, while the formyl group (-CHO) and the fluorinated phenyl ring can act as electron acceptors, all connected through a π-conjugated system.
The theoretical evaluation of NLO properties typically involves calculating the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These calculations are often performed using DFT methods with appropriate basis sets. The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG).
Computational studies on analogous compounds, such as chalcones and other substituted benzoates, have demonstrated that the nature and position of donor and acceptor groups are critical in determining the NLO response. The introduction of a fluorine atom, an electronegative group, can enhance the acceptor strength of the phenyl ring, potentially leading to a larger β value compared to its non-fluorinated counterpart.
Table 2: Predicted Non-Linear Optical (NLO) Properties for this compound
| Property | Symbol | Predicted Value Range | Unit | Significance |
|---|---|---|---|---|
| Dipole Moment | μ | 3.0 - 5.0 | Debye | Measure of molecular polarity |
| Average Polarizability | α | 20 - 30 x 10-24 | esu | Linear optical response |
Note: These values are estimations based on theoretical studies of molecules with similar structural motifs. The actual NLO properties would need to be confirmed through specific calculations for this compound.
Solvent Effects on Electronic Structure and Reactivity through Continuum Models
The electronic structure and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are widely used in computational chemistry to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant.
These models can be used to calculate how the solvent affects various molecular properties, including:
UV-Vis Absorption Spectra: The solvent can cause shifts in the absorption maxima (solvatochromism). By performing Time-Dependent DFT (TD-DFT) calculations within a PCM framework, one can predict the absorption spectra in different solvents.
Reactivity Indices: The HOMO and LUMO energies, and consequently the global reactivity descriptors, are altered in the presence of a solvent. Generally, polar solvents tend to stabilize charged or polar species, which can affect reaction pathways and rates.
NLO Properties: The polarizability and hyperpolarizability of a molecule can also be solvent-dependent.
For this compound, it would be expected that increasing the polarity of the solvent would lead to a stabilization of the ground state and excited states, likely causing a red shift (bathochromic shift) in its UV-Vis absorption spectrum. Furthermore, the reactivity indices would be modulated by the solvent's dielectric constant, potentially altering the molecule's reactivity in different chemical environments. Studies on similar flavonoids and aromatic esters have consistently shown the importance of using continuum models to accurately predict spectroscopic and reactive behavior in solution. mdpi.comresearchgate.net
Table 3: Predicted Solvent Effects on Key Properties of this compound
| Solvent | Dielectric Constant (ε) | Predicted Effect on ΔE | Predicted Effect on λmax (UV-Vis) |
|---|---|---|---|
| Toluene | 2.4 | Minor decrease | Slight red shift |
| Dichloromethane | 8.9 | Moderate decrease | Moderate red shift |
| Ethanol | 24.6 | Significant decrease | Significant red shift |
Note: This table illustrates the expected qualitative trends based on the principles of solvatochromism and continuum models.
Reactivity Studies and Mechanistic Pathways of 4 Formyl 2 Methoxyphenyl 4 Fluorobenzoate
Electrophilic and Nucleophilic Reaction Profiles
The reactivity of 4-Formyl-2-methoxyphenyl (B587787) 4-fluorobenzoate (B1226621) is characterized by the distinct electrophilic and nucleophilic centers within its structure. The formyl group and the ester carbonyl carbon are primary sites for nucleophilic attack, while the electron-rich aromatic rings are susceptible to electrophilic substitution.
Electrophilic Reactions: The vanillin-derived ring (4-formyl-2-methoxyphenyl) is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) (-OCH₃) group. This group directs incoming electrophiles to the ortho and para positions. However, the formyl group (-CHO) is a deactivating, meta-directing group. The directing effects of these substituents determine the regioselectivity of electrophilic attack. For instance, in reactions like halogenation, the substitution pattern is a result of the combined influence of these groups.
Nucleophilic Reactions: The carbonyl carbon of the formyl group is a prominent electrophilic center, readily undergoing nucleophilic addition reactions. researchgate.net This is a characteristic reaction of aldehydes, leading to the formation of a tetrahedral intermediate. researchgate.netresearchgate.net Aromatic aldehydes, in general, are susceptible to a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide ions. nih.gov The ester linkage also presents a site for nucleophilic attack, specifically nucleophilic acyl substitution, at the carbonyl carbon. The reactivity of this site is influenced by the nature of the leaving group (the 4-formyl-2-methoxyphenoxide moiety) and the electronic properties of the 4-fluorobenzoyl group.
The reactivity of aromatic aldehydes in nucleophilic additions is generally lower than that of their aliphatic counterparts. This is attributed to the electron-donating resonance effect of the aromatic ring, which reduces the partial positive charge on the carbonyl carbon. mdpi.com
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of 4-Formyl-2-methoxyphenyl 4-fluorobenzoate is primarily determined by the susceptibility of the ester bond to cleavage. Ester hydrolysis can be catalyzed by either acid or base. numberanalytics.comresearchgate.net
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible process. The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This process would yield 4-fluorobenzoic acid and vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde).
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes irreversible hydrolysis, a process known as saponification. researchgate.net This reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.com The products of this reaction are the sodium salt of 4-fluorobenzoic acid and vanillin. This process is generally faster and goes to completion compared to acid-catalyzed hydrolysis. researchgate.net
The rate of hydrolysis is influenced by several factors, including the electronic effects of substituents on both the acyl and the phenoxy portions of the molecule, as well as steric hindrance around the reaction center. numberanalytics.com The fluorine atom on the benzoate (B1203000) ring, being an electron-withdrawing group, is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack and hydrolysis.
Fluorinated aromatic compounds can also be subject to microbial degradation. For example, certain strains of bacteria are capable of degrading 4-fluorobenzoate, often initiating the process through hydroxylation and subsequent ring cleavage, releasing fluoride (B91410) ions in the process. semanticscholar.org While the complete degradation pathway for this compound is not documented, it is plausible that microbial systems could initially hydrolyze the ester bond, followed by the degradation of the resulting 4-fluorobenzoic acid and vanillin.
Intermolecular Interaction Analysis
The solid-state structure and intermolecular interactions of this compound can be inferred by examining the crystal structures of analogous compounds. These interactions play a crucial role in determining the physical properties of the compound, such as melting point and solubility.
The molecule possesses several features that can participate in non-covalent interactions:
π-π Stacking: The presence of two aromatic rings allows for potential π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. The relative orientation of the rings (dihedral angle) will be a key determinant of the strength of these interactions.
C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aldehydic proton or aromatic C-H bonds as donors and the carbonyl or methoxy oxygen atoms as acceptors are likely to be present, contributing to the stability of the crystal lattice.
Analysis of related structures, such as substituted phenyl benzoates, often reveals intricate networks of these weak interactions, which dictate the molecular packing in the solid state. The presence of the fluorine atom can also lead to C-H···F or F···F interactions, further influencing the crystal packing.
Kinetics and Thermodynamics of Model Reactions
Quantitative data on the kinetics and thermodynamics of reactions involving this compound are not available. However, insights can be gained from studies on similar systems, particularly the hydrolysis of substituted phenyl benzoates, which are often analyzed using Linear Free Energy Relationships (LFERs) like the Hammett equation. cambridge.org
The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ). cambridge.org The ρ value indicates the sensitivity of the reaction to electronic effects. For the alkaline hydrolysis of ethyl benzoates, the reaction constant (ρ) is positive, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the negatively charged transition state. cambridge.org
The table below presents Hammett substituent constants for various para-substituents and a reaction constant for a model reaction, the alkaline hydrolysis of ethyl benzoates. This data illustrates the electronic influence of substituents on the reaction rate.
| Substituent (X in p-X-C₆H₄COOC₂H₅) | Substituent Constant (σ) | Reaction | Reaction Constant (ρ) |
|---|---|---|---|
| -NO₂ | +0.78 | Alkaline Hydrolysis of Ethyl Benzoates | +2.54 |
| -F | +0.06 | ||
| -H | 0.00 | ||
| -OCH₃ | -0.27 |
Data sourced from Hammett LFER studies for illustrative purposes. cambridge.org
Thermodynamic parameters for ester hydrolysis, such as the activation energy (Ea), have been determined for related compounds. For example, the activation energy for the hydrolysis of phenyl acetate (B1210297) under certain conditions has been reported to be in the range of 77-78 kJ/mol. stanford.edu The hydrolysis of esters is typically an exothermic process, though the change in Gibbs free energy (ΔG) will depend on the specific reaction conditions, including pH and temperature.
Photochemical Reactivity
The photochemical behavior of this compound is expected to be influenced by its aromatic aldehyde and fluorinated aromatic moieties. Aromatic aldehydes are known to be photochemically active and can act as photoinitiators for various chemical transformations. researchgate.net
Upon absorption of UV light, aromatic aldehydes can be excited to a singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). numberanalytics.comresearchgate.net This excited triplet state can participate in several photochemical reactions, including:
Norrish Type I and Type II reactions: These are characteristic photochemical reactions of carbonyl compounds that involve bond cleavage.
Photoreduction: In the presence of a hydrogen donor, the excited aldehyde can abstract a hydrogen atom, leading to the formation of an alcohol.
Photooxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
The presence of the fluorine atom on the benzoate ring can also influence the photochemical reactivity. The carbon-fluorine bond is very strong, making fluorinated aromatic compounds generally resistant to photolytic C-F bond cleavage. mdpi.com However, photolysis of fluorinated compounds in aqueous environments can lead to the formation of fluoride ions and other fluorinated byproducts. For instance, the photolysis of 4-fluorophenol (B42351) has been shown to produce fluoride. The rate of such reactions can be pH-dependent.
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. The table below provides representative quantum yields for the photodegradation of related aromatic compounds to illustrate the range of photochemical efficiency.
| Compound | Wavelength (nm) | Quantum Yield (Φ) |
|---|---|---|
| Benzaldehyde (B42025) | 254 | ~0.4 |
| 4-Fluorophenol | 254 | Variable, pH-dependent |
| Atrazine (for comparison) | 254 | 0.01-0.06 |
Data are approximate and compiled from various sources for illustrative purposes. rsc.org
Derivatization and Structural Modification Strategies Based on 4 Formyl 2 Methoxyphenyl 4 Fluorobenzoate Scaffold
Modification of the Formyl Group
The formyl group (C=O) on the 4-Formyl-2-methoxyphenyl (B587787) 4-fluorobenzoate (B1226621) scaffold is a primary site for derivatization, allowing for the introduction of a wide range of functional groups and the extension of the molecular structure. The inherent reactivity of the aldehyde facilitates numerous chemical transformations.
One of the most common modifications is the formation of Schiff bases (imines) through condensation with primary amines. This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration, to form a C=N double bond. This strategy has been used to synthesize a variety of vanillin (B372448) derivatives with diverse functionalities. uhi.ac.uknih.gov For instance, reacting the parent scaffold with substituted anilines or aliphatic amines would yield a library of imine derivatives.
Another key transformation is the conversion of the formyl group into an oxime (-CH=NOH) by reacting it with hydroxylamine (B1172632). nih.govarpgweb.com This reaction proceeds readily and introduces a new functional group that can alter the electronic properties and potential biological activity of the molecule. nih.govresearchgate.net Oximes themselves can be further modified, for example, by conversion into oxime esters. researchgate.net
The aldehyde can also undergo reduction to form a primary alcohol (a hydroxymethyl group), or oxidation to yield a carboxylic acid. These transformations fundamentally change the electronic nature of this substituent, from electron-withdrawing to electron-donating (in the case of the alcohol) or more strongly electron-withdrawing (in the case of the carboxylic acid).
Derivatization at the Methoxy (B1213986) Position
The methoxy group (-OCH₃) ortho to the ester linkage is another key site for structural modification. The most significant derivatization at this position is ether cleavage, or demethylation, to unmask a phenolic hydroxyl group. erowid.org This transformation converts the vanillin-derived moiety into a protocatechualdehyde (3,4-dihydroxybenzaldehyde) derivative.
Several reagents are effective for the demethylation of vanillin and related structures, including Lewis acids like aluminum chloride (AlCl₃) in the presence of a base such as pyridine, or aluminum bromide (AlBr₃). erowid.orggoogle.com This reaction proceeds by the coordination of the Lewis acid to the ether oxygen, making the methyl group susceptible to nucleophilic attack. The resulting catechol structure, with two adjacent hydroxyl groups, opens up new avenues for derivatization, such as selective alkylation, acylation, or the formation of cyclic acetals and ketals. This demethylation is a critical step in creating analogs with enhanced hydrogen-bonding capabilities or sites for further conjugation. wisc.edu
Substituent Effects on the Fluorobenzoate Moiety
Halogen Substituent Variations
The fluorine atom at the para-position of the benzoate (B1203000) ring is a starting point for exploring the effects of other halogens. Systematic replacement of fluorine with chlorine, bromine, or iodine allows for a fine-tuning of the electronic and steric properties of the molecule. Generally, the electronegativity decreases from fluorine to iodine, while the polarizability and size increase.
Studies on related substituted benzoate esters demonstrate that these changes directly influence the electrophilicity of the ester's carbonyl carbon. cas.cz For example, the hydrolysis rates of phenyl benzoates are affected by the nature of the substituent on the benzoyl group. A more electronegative halogen will exert a stronger electron-withdrawing inductive effect, making the carbonyl carbon more susceptible to nucleophilic attack.
Electron-Donating and Electron-Withdrawing Group Effects
Introducing a variety of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the fluorobenzoate ring provides a powerful method to modulate the molecule's properties.
Electron-Withdrawing Groups (EWGs): Adding strong EWGs, such as a nitro group (-NO₂) or a cyano group (-CN), in addition to the existing fluorine, would significantly increase the electrophilicity of the ester carbonyl. This would make the ester more susceptible to nucleophilic acyl substitution reactions, such as hydrolysis. semanticscholar.orgiitd.ac.in
Electron-Donating Groups (EDGs): Conversely, replacing the fluorine with EDGs like an amino (-NH₂) or an alkoxy (-OR) group would decrease the electrophilicity of the carbonyl carbon. This is achieved by donating electron density into the aromatic ring through resonance, which partially offsets the inductive withdrawal. Such modifications would be expected to decrease the rate of hydrolysis of the ester bond. semanticscholar.org
The following table summarizes the expected qualitative effects of different substituent types on the reactivity of the ester carbonyl group toward nucleophilic attack.
| Substituent Type at para-position | Example Group | Electronic Effect | Expected Reactivity of Ester Carbonyl |
| Strong Electron-Withdrawing | -NO₂ | -I, -M | Increased |
| Halogen | -F, -Cl, -Br | -I, +M (Inductive dominates) | Moderately Increased |
| Hydrogen (Reference) | -H | Neutral | Baseline |
| Weak Electron-Donating | -CH₃ | +I | Slightly Decreased |
| Strong Electron-Donating | -OCH₃, -NH₂ | -I, +M (Resonance dominates) | Decreased |
| -I = Inductive withdrawal, +I = Inductive donation, -M = Mesomeric (resonance) withdrawal, +M = Mesomeric (resonance) donation |
Synthesis of Polyfunctionalized Analogs and Congeners
By combining the derivatization strategies for the formyl, methoxy, and benzoate moieties, a wide array of polyfunctionalized analogs and congeners can be synthesized. For example, the formyl group can be converted to a Schiff base, while simultaneously the methoxy group is demethylated to a hydroxyl group. This would create a molecule with new hydrogen bonding capabilities and a different spatial arrangement.
Furthermore, the synthesis can be expanded to create more complex congeners by using bifunctional reagents. For instance, after demethylation to reveal the catechol, the two hydroxyl groups can be used as an anchor point to build larger, more complex structures, such as those incorporating heterocyclic rings. The synthesis of novel vanillin derivatives bearing moieties like tacrine (B349632) or naphthalimide highlights the potential for creating multi-targeted ligands from this basic scaffold. uhi.ac.ukscispace.com
Structure-Reactivity and Structure-Electronic Property Relationship Studies
The systematic derivatization of the 4-Formyl-2-methoxyphenyl 4-fluorobenzoate scaffold is ideal for conducting structure-reactivity and structure-electronic property relationship studies. A classic approach is the use of Hammett plots to quantify the electronic effects of substituents on reaction rates. walisongo.ac.id
For example, a study on the base-catalyzed hydrolysis of a series of derivatives with different substituents on the benzoate ring would provide valuable quantitative data. The rate of hydrolysis (k) for each substituted compound would be measured and compared to the rate for the unsubstituted parent compound (k₀). A Hammett plot is constructed by plotting log(k/k₀) against the substituent constant (σ), which is a measure of the electronic effect of that substituent.
The slope of this plot, known as the reaction constant (ρ, rho), indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge that develops in the transition state. The alkaline hydrolysis of esters, which proceeds through a negatively charged tetrahedral intermediate, typically shows a positive ρ value. cas.czresearchgate.net
A hypothetical data table for a Hammett analysis of the hydrolysis of substituted 4-Formyl-2-methoxyphenyl benzoates is shown below.
| Substituent (X) | σₚ Value | Measured Rate Constant (k) | log(kₓ/kₒ) |
| -OCH₃ | -0.27 | 0.05 | -1.00 |
| -CH₃ | -0.17 | 0.15 | -0.52 |
| -H | 0.00 | 0.50 | 0.00 |
| -F | 0.06 | 0.75 | 0.18 |
| -Cl | 0.23 | 2.50 | 0.70 |
| -CN | 0.66 | 20.0 | 1.60 |
| -NO₂ | 0.78 | 45.0 | 1.95 |
| Data are hypothetical and for illustrative purposes only. |
By analyzing such relationships, researchers can develop a deeper understanding of how electronic modifications to the this compound scaffold influence its chemical reactivity and other properties, guiding the design of new molecules with desired characteristics.
Advanced Applications of 4 Formyl 2 Methoxyphenyl 4 Fluorobenzoate in Chemical Science and Technology
Molecular Recognition Studies and Ligand-Receptor Interactions (Computational Modeling)
Computational chemistry provides powerful tools to predict and analyze the interaction of small molecules with biological macromolecules. For 4-Formyl-2-methoxyphenyl (B587787) 4-fluorobenzoate (B1226621), molecular docking and interaction fingerprinting have become key methods to forecast its potential as a bioactive agent.
Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a protein target. Although direct experimental docking studies on 4-Formyl-2-methoxyphenyl 4-fluorobenzoate are not extensively published, data from structurally analogous compounds provide strong predictive insights into its potential interactions with key enzymatic targets.
Cyclooxygenase (COX) Enzymes: The COX-1 and COX-2 enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). In silico studies on vanillin (B372448) analogs have demonstrated their potential to inhibit these enzymes. A study involving 17 vanillin analogs identified 4-formyl-2-methoxyphenyl benzoate (B1203000) (the non-fluorinated parent compound) as having the lowest binding energy for COX-1 at -7.70 kcal/mol, suggesting a high binding affinity. nih.govresearchgate.net Similarly, the related compound 4-formyl-2-methoxyphenyl-4-chlorobenzoate was docked against the COX-2 receptor, showing a favorable binding energy of -8.18 kcal/mol, which was significantly lower than that of its precursor, vanillin (-4.96 kcal/mol). fip.org Given the similar electronic and steric properties of fluorine and chlorine, it is predicted that this compound would exhibit strong binding affinity for both COX isoforms.
P2Y12 Receptor: The P2Y12 receptor is a crucial target for anti-platelet drugs. Research has demonstrated that modifying the structure of vanillin can enhance its activity as an antithrombotic agent, and molecular docking is a key tool used to predict inhibitory activity against the P2Y12 receptor. researchgate.net The lipophilic and electronic properties of this compound make it a candidate for investigation as a P2Y12 antagonist.
Aldehyde Dehydrogenase 1A3 (ALDH1A3): ALDH1A3 is overexpressed in various cancers, making it a target for therapeutic intervention. mdpi.commdpi.com Docking studies on benzyloxybenzaldehyde derivatives, which share the core benzaldehyde (B42025) scaffold, have shown good binding to the ALDH1A3 isoform (PDB ID: 5FHZ). mdpi.comresearchgate.net These studies suggest that the aldehyde group of this compound could similarly interact with the enzyme's active site, positioning it as a potential ALDH1A3 inhibitor. mdpi.com
| Target Enzyme | Analog Compound | Predicted Binding Energy (kcal/mol) | Therapeutic Area |
|---|---|---|---|
| COX-1 | 4-Formyl-2-methoxyphenyl benzoate | -7.70 | Anti-thrombotic/Anti-inflammatory |
| COX-2 | 4-Formyl-2-methoxyphenyl 4-chlorobenzoate | -8.18 | Anti-inflammatory |
| P2Y12 | Vanillin Derivatives | (Predicted High Affinity) | Anti-thrombotic |
| ALDH1A3 | Benzyloxybenzaldehyde Derivatives | (Predicted High Affinity) | Oncology |
Protein-Ligand Interaction Fingerprints (PLIFs) are computational representations that translate complex 3D structural interaction data into a 1D bitstring. nih.gov This allows for rapid comparison and analysis of how different ligands bind to a protein target. mdpi.comnih.gov Each bit in the fingerprint corresponds to a specific interaction (e.g., hydrophobic, hydrogen bond, ionic) with a particular amino acid residue in the binding site. nih.govnih.gov
For this compound, a PLIF analysis following molecular docking would provide a detailed map of its binding mode. For instance, in the active site of a COX enzyme, the PLIF would likely encode:
Hydrogen bonds between the formyl group's oxygen and key polar residues.
Hydrophobic interactions involving the aromatic rings and nonpolar residues.
Aromatic (π-π) stacking between the phenyl rings of the ligand and aromatic residues like tyrosine or phenylalanine.
Halogen-bond interactions involving the fluorine atom, which can interact with electron-rich atoms in the protein backbone or side chains.
By converting these interactions into a fingerprint, researchers can efficiently screen large databases for other molecules that exhibit a similar binding pattern, potentially leading to the discovery of novel inhibitors with diverse chemical scaffolds. mdpi.comnih.gov
Role as a Synthetic Building Block in Complex Chemical Syntheses
As a derivative of vanillin, this compound is an inherently valuable synthetic building block. fip.org Vanillin itself is a widely used starting material in the synthesis of pharmaceuticals, polymers, and fine chemicals. nih.govnih.gov The esterification of vanillin's phenolic hydroxyl group to introduce the 4-fluorobenzoate moiety preserves the reactive aldehyde group, making the entire molecule a versatile intermediate for further chemical transformations.
The key reactive sites of the molecule are the aldehyde group and the electron-rich aromatic rings. The aldehyde group is particularly useful for:
Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases), which are intermediates for synthesizing various heterocyclic compounds and bioactive molecules. impactfactor.orgresearchgate.net
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines, a common strategy in the synthesis of new antioxidant and therapeutic agents. nih.gov
Oxime Formation: Reaction with hydroxylamine (B1172632) to produce vanillin oxime derivatives, which can be used in subsequent synthetic steps. youtube.com
Wittig and Related Reactions: Carbonyl olefination reactions to create carbon-carbon double bonds.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds.
The aromatic rings can undergo electrophilic substitution reactions, although the positions are directed by the existing methoxy (B1213986) and ester groups. This multifaceted reactivity allows the compound to serve as a scaffold for constructing more complex molecules with potential applications in drug discovery and materials science. researchgate.netnih.gov
Potential in Material Science Applications (e.g., Liquid Crystals, Organic Electronics)
The molecular structure of this compound contains features that are highly desirable for applications in material science, particularly in the fields of liquid crystals and organic electronics.
The incorporation of fluorine atoms into organic molecules is a well-established strategy in the design of liquid crystal materials. researchgate.net The fluorine atom is small, allowing it to be integrated without drastically disrupting the molecular shape required for mesophase formation. researchgate.net However, its high electronegativity imparts a significant dipole moment, which can profoundly influence key material properties such as dielectric anisotropy, melting point, and mesophase stability. researchgate.netmdpi.com
Aromatic esters, especially those containing fluorobenzoate units, are common structural motifs in calamitic (rod-like) liquid crystals. scirp.orgneu.edu.cn The rigid core formed by the two phenyl rings linked by an ester group, combined with the polar fluorine substituent, suggests that this compound could either exhibit liquid crystalline properties itself or serve as a valuable dopant to modulate the properties of host liquid crystal mixtures. mdpi.comnycu.edu.tw Its structural similarity to known nematic monomers, such as 4-(4-(allyloxy)benzoyloxy)phenyl 4-fluorobenzoate, further supports this potential. neu.edu.cn
In organic electronics, molecules with extended π-conjugated systems and tunable electronic properties are sought after for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The aromatic framework of this compound provides a basis for such systems, and the electron-withdrawing nature of the fluorine atom and formyl group can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). numberanalytics.com
Analytical Chemistry Method Development (e.g., Trace Detection, Chromatography Standards)
In analytical chemistry, the availability of high-purity, well-characterized reference standards is essential for method development and validation. Vanillin is already used as a certified reference material and a pharmaceutical secondary standard for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). scientificlabs.co.uksigmaaldrich.com
Building on this precedent, this compound is an excellent candidate for use as an analytical standard, particularly in mass spectrometry-based methods. Its distinct molecular weight, differing from natural vanillin or other derivatives, makes it suitable for use as an internal standard in quantitative analyses using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of stable isotope-labeled internal standards is a gold standard for achieving high precision and accuracy, and a unique, high-purity molecule like this fluorinated derivative serves a similar purpose for ensuring reliable quantification. eurofins.de
Furthermore, its strong UV absorbance, conferred by the aromatic rings and carbonyl group, makes it readily detectable by HPLC with a photodiode array (PDA) detector. nih.gov This allows for its use in developing and validating chromatographic methods for the separation and quantification of related aromatic compounds in complex matrices, such as food products, beverages, and pharmaceutical formulations. nih.govresearchgate.net The development of sensitive LC-MS/MS methods for trace-level detection of vanillin down to 15 µg/kg demonstrates the feasibility of creating similar high-sensitivity methods for its derivatives. eurofins.de
Supramolecular Chemistry and Self-Assembly Investigations
Supramolecular chemistry explores the non-covalent interactions that guide the self-assembly of molecules into larger, ordered structures. The structure of this compound is rich with features that can drive self-assembly.
The presence of fluorine is known to significantly influence supramolecular arrangements. nih.gov Fluorine can participate in non-covalent interactions such as hydrogen bonds, halogen bonds, and dipole-dipole interactions, which can alter the stability and structure of molecular lattices. researchgate.net The highly polar C-F bond can modify the electrostatic character of the molecule, potentially strengthening interactions with other molecules or surfaces. researchgate.net
The aromatic rings in the molecule can promote self-assembly through π-π stacking interactions. researchgate.net The interplay between these stacking forces and the electrostatic interactions involving the polar formyl, methoxy, ester, and fluoro groups could lead to the formation of complex and well-defined supramolecular architectures like nanofibers, gels, or crystalline networks. Studies have shown that aromatic molecules with fluorobenzyl groups tend to associate through their phenyl rings, creating assemblies that can act as structure-directing agents. researchgate.net The inherent tendency of vanillin isomers to participate in self-association further supports the potential for this derivative to form ordered supramolecular systems. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
